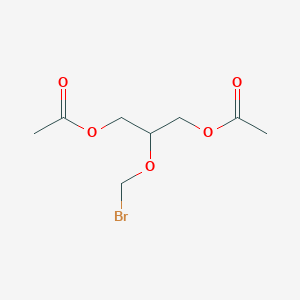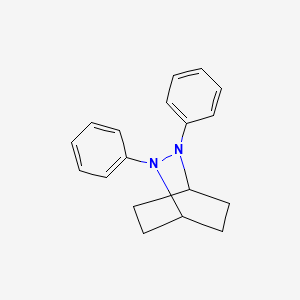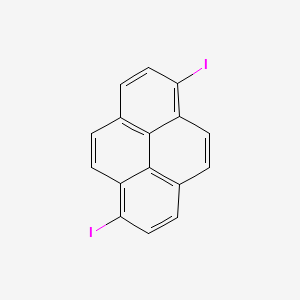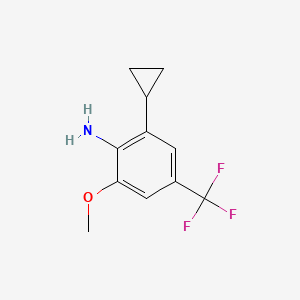
2-Cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)-: is an organic compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . This compound is characterized by the presence of a benzenamine core substituted with a cyclopropyl group at the 2-position, a methoxy group at the 6-position, and a trifluoromethyl group at the 4-position. These substitutions impart unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow reactors . The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. The use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
化学反応の分析
Types of Reactions: Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The presence of electron-withdrawing groups such as the trifluoromethyl group enhances the reactivity of the aromatic ring towards nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation to form quinone derivatives or reduction to form amine derivatives.
Electrophilic aromatic substitution reactions: The methoxy group activates the aromatic ring towards electrophilic substitution, allowing for further functionalization.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium hydroxide or other strong bases in polar solvents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic substitution: Substituted benzenamines.
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
科学的研究の応用
Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of these targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .
類似化合物との比較
- Benzenamine, 2-cyclopropyl-4-methoxy-6-(trifluoromethyl)-
- Benzenamine, 2-cyclopropyl-6-methoxy-4-(methyl)-
- Benzenamine, 2-cyclopropyl-6-methoxy-4-(chloro)-
Uniqueness: The presence of the trifluoromethyl group in Benzenamine, 2-cyclopropyl-6-methoxy-4-(trifluoromethyl)- distinguishes it from other similar compounds This group imparts unique electronic and steric properties, enhancing the compound’s reactivity and biological activity
特性
分子式 |
C11H12F3NO |
|---|---|
分子量 |
231.21 g/mol |
IUPAC名 |
2-cyclopropyl-6-methoxy-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3NO/c1-16-9-5-7(11(12,13)14)4-8(10(9)15)6-2-3-6/h4-6H,2-3,15H2,1H3 |
InChIキー |
BIWDZFZPOSLECI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1N)C2CC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



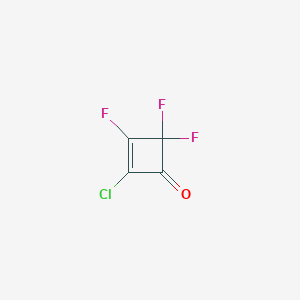
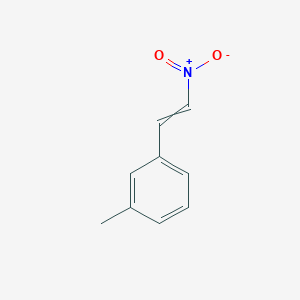
![6-(2-Isopropyl-6-methylphenyl)-8-(2-methoxyphenyl)-2-methylamino-8h-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13941445.png)
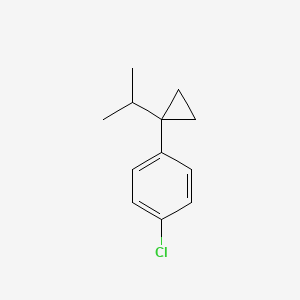
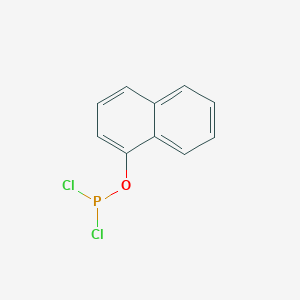
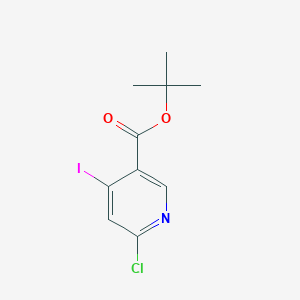

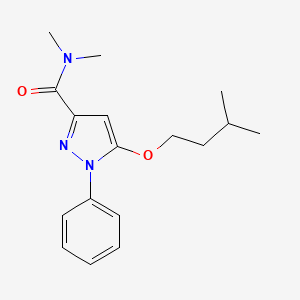
![3,5-Dibromo-2-[(5-bromo-2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13941489.png)
